N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE typically involves the reaction of 2-oxo-2H-chromene-3-carbohydrazide with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Industry: The compound is used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the viral replication cycle, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
N’~3~-HYDROXYBENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE: This compound has similar structural features but includes a hydroxyl group, which can influence its chemical reactivity and biological activity.
N’~3~-DIETHYLAMINO-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE: This derivative includes a diethylamino group, which can enhance its fluorescence properties.
Uniqueness
N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. Its potential as an HIV-1 integrase inhibitor and its use as a fluorescent probe highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C17H13N3O3/c18-15(19-20-16(21)11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H2,18,19)(H,20,21) |
InChI Key |
GYMNJLWVUOXJCB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=O)\N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.